molecular formula C20H18N2O2 B6636180 (E)-3-(furan-2-yl)-N-[2-(4-methylanilino)phenyl]prop-2-enamide

(E)-3-(furan-2-yl)-N-[2-(4-methylanilino)phenyl]prop-2-enamide

カタログ番号 B6636180
分子量: 318.4 g/mol
InChIキー: RSGBQELIENFCOW-OUKQBFOZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-3-(furan-2-yl)-N-[2-(4-methylanilino)phenyl]prop-2-enamide, commonly known as FMA-1, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. FMA-1 belongs to the class of organic compounds known as amides and is used in the synthesis of other compounds.

作用機序

The mechanism of action of FMA-1 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. FMA-1 has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. It has also been shown to inhibit the activity of cyclin-dependent kinases, which are proteins that are involved in cell cycle regulation.
Biochemical and Physiological Effects:
FMA-1 has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the aggregation of amyloid-beta peptides, and inhibit the activity of histone deacetylases and cyclin-dependent kinases. FMA-1 has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory conditions.

実験室実験の利点と制限

One of the main advantages of FMA-1 is its potential as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. It has been shown to be effective in vitro and in vivo, and its mechanism of action is well understood. However, there are also some limitations to the use of FMA-1 in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to work with in certain experimental settings. Additionally, FMA-1 has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

将来の方向性

There are many potential future directions for research on FMA-1. One area of research could be to further investigate its mechanism of action and identify other enzymes and proteins that it may interact with. Another area of research could be to develop more efficient synthesis methods for FMA-1, which could make it more accessible for use in lab experiments. Additionally, further studies could be conducted to determine the safety and efficacy of FMA-1 in humans, which could lead to its development as a therapeutic agent for the treatment of cancer and neurodegenerative diseases.

合成法

The synthesis of FMA-1 can be achieved through a multi-step process. The first step involves the reaction of 2-(4-methylanilino)phenylboronic acid with furan-2-boronic acid in the presence of a palladium catalyst to form a key intermediate. The intermediate is then reacted with propargyl bromide in the presence of a base to form the final product, FMA-1. The synthesis method for FMA-1 is well established and has been reported in various research articles.

科学的研究の応用

FMA-1 has been studied extensively for its potential applications in various fields. One of the main areas of research is in the field of cancer treatment. FMA-1 has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been found to be particularly effective against breast cancer cells, where it induces apoptosis, or programmed cell death. FMA-1 has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. It has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to be responsible for the development of Alzheimer's disease.

特性

IUPAC Name

(E)-3-(furan-2-yl)-N-[2-(4-methylanilino)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c1-15-8-10-16(11-9-15)21-18-6-2-3-7-19(18)22-20(23)13-12-17-5-4-14-24-17/h2-14,21H,1H3,(H,22,23)/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGBQELIENFCOW-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC=CC=C2NC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC2=CC=CC=C2NC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(furan-2-yl)-N-[2-(4-methylanilino)phenyl]prop-2-enamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。